molecular formula C8H6N2O2S B1288042 2-Amino-1,3-benzothiazole-5-carboxylic Acid CAS No. 101084-95-1

2-Amino-1,3-benzothiazole-5-carboxylic Acid

Cat. No.: B1288042
CAS No.: 101084-95-1
M. Wt: 194.21 g/mol
InChI Key: RPSPJTVLMPMYKL-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-5-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are various enzymes and receptors. The compound has been found to inhibit several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways and cellular processes.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other enzymes disrupts the synthesis of various metabolites and signaling molecules .

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to the inhibition of the target enzymes. This leads to disruptions in the normal cellular processes controlled by these enzymes, potentially resulting in the death of the cells or the inhibition of their growth .

Biochemical Analysis

Biochemical Properties

2-Amino-1,3-benzothiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are typically inhibitory, leading to the suppression of enzyme activity. The compound’s ability to inhibit these enzymes makes it a potential candidate for developing antibacterial agents.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of tyrosine kinase, leading to alterations in cell signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it inhibits the activity of peptide deformylase and aldose reductase by binding to their active sites . This binding interaction results in conformational changes in the enzymes, thereby affecting their catalytic activity. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which may have significant implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as dihydropteroate synthase and enoyl acyl carrier protein reductase . These interactions can lead to changes in metabolite levels and overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound, influencing its localization and distribution within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

2-Amino-1,3-benzothiazole-5-carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-benzothiazole-5-carboxylic Acid is unique due to its combination of amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable target for research and development .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPJTVLMPMYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594246
Record name 2-Amino-1,3-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-95-1
Record name 2-Amino-1,3-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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